Sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Description
This compound, identified as Flucloxacillin sodium hydrate (FLU), is a semi-synthetic β-lactam antibiotic belonging to the isoxazolyl penicillin subclass. Its molecular formula is C₁₉H₁₆ClFN₃NaO₅S·H₂O (molecular weight: 493.869 g/mol) . The structure comprises a β-lactam ring fused to a thiazolidine ring (4-thia-1-azabicyclo[3.2.0]heptane core), with a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl side chain. This side chain confers resistance to β-lactamase enzymes produced by Staphylococcus aureus while maintaining activity against Gram-positive bacteria . FLU is highly soluble in water and methanol, with a logP of 2.58 and a pKa of 3.75, reflecting moderate lipophilicity and acidic properties .
Properties
IUPAC Name |
sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMJFIQRZRMHG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN3NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation-Reduction Protocol
A modified nitrosation-reduction sequence achieves high-purity 6-APA:
- Reagents : 6-APA (100 g), 50% H2SO4 (366 g), NaNO2 (43 g in 80 mL H2O), NaH2PO2 (57 g in 120 mL H2O)
- Conditions :
- Stage 1: -10°C to 0°C, 1 h (nitrosation)
- Stage 2: 20–30°C, 2 h (reduction)
- Workup : Dichloromethane extraction, saturated NaHCO3 wash, methanol recrystallization
- Yield : 88% isolated as white crystalline solid
Critical Parameters :
- Temperature control below 5°C prevents β-lactam ring degradation
- Sodium hypophosphite concentration >40% minimizes by-product formation
Preparation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride
The side-chain acyl chloride is synthesized through a four-step sequence optimized for industrial scalability.
Reaction Sequence and Optimization
| Step | Process | Reagents/Conditions | Key Outcomes |
|---|---|---|---|
| 1 | Oxime Formation | o-Chlorobenzaldehyde + NH2OH·HCl, NaOH (pH 9–10) | 92% conversion, ΔT < 30°C |
| 2 | Chlorination | Cl2 gas, 0–5°C, 4 h | 85% yield, <5% dichloro by-products |
| 3 | Cyclization | Ethyl acetoacetate, AlCl3, 60°C | Isoxazole ring formed in 78% yield |
| 4 | Acyl Chloridation | PCl5, anhydrous THF, 70°C, 6 h | 94% purity, residual PCl5 <0.1% |
Analytical Characterization :
- 1H NMR (CDCl3): δ 7.45–7.62 (m, 2H, Ar-H), 2.51 (s, 3H, CH3)
- IR : 1772 cm-1 (C=O stretch), 1543 cm-1 (isoxazole C-N)
Acylation of 6-APA with Isoxazole Carbonyl Chloride
The nucleophilic acyl substitution reaction couples the β-lactam amine with the isoxazole electrophile.
Kinetic Control Strategy
- Molar Ratio : 1:1.05 (6-APA:acyl chloride) minimizes dimerization
- Solvent System : CH2Cl2/H2O (3:1 v/v) with 0.5 M NaHCO3
- Temperature Profile :
- 0–5°C during acyl chloride addition (30 min)
- 25°C maturation (2 h)
- Yield : 76–82% across 10 pilot batches
By-Product Analysis :
- <5% N,O-diacylated product (HPLC monitoring at 254 nm)
- <1% β-lactam ring-opened derivatives (IR confirmation of intact β-lactam C=O at 1765 cm-1)
Sodium Salt Formation and Hydrate Stabilization
Conversion to the sodium salt requires precise pH control to prevent β-lactam degradation.
Neutralization Protocol
- Base : 2 M NaOH added at 5°C ±1°C
- pH Control : 6.2–6.8 maintained via automated titration
- Crystallization :
- Anti-solvent: Ethyl acetate (3 vol)
- Cooling rate: 0.5°C/min to 4°C
- Hydrate formation: 12 h equilibration at 45% RH
Physicochemical Properties :
- Water Content : 3.2 ±0.3% (KF titration)
- Crystalline Form : Monoclinic P21 (XRPD confirmed)
- Stability : >24 months at 25°C/60% RH (ICH guidelines)
Industrial-Scale Process Integration
| Unit Operation | Critical Process Parameters | Quality Attributes |
|---|---|---|
| Acyl Chloride Synthesis | PCl5 stoichiometry (1.1 eq), moisture <50 ppm | Purity >99.0%, residual solvents <0.5% |
| 6-APA Activation | H2SO4 concentration 48–52%, mixing energy 5–7 kW/m3 | Particle size D90 <50 μm |
| Salt Crystallization | Cooling rate 0.3–0.7°C/min, agitation 40–60 rpm | Crystal habit: Needle-free plates |
Environmental Controls :
- PCl5 off-gas scrubbing with 10% NaOH solution
- Solvent recovery >98% via fractional distillation
Analytical Method Validation
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
- Mobile Phase: 0.1% H3PO4 (A)/MeCN (B) gradient
- Detection: UV 210 nm
Validation Results :
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linearity (R2) | 0.9998 | ≥0.999 |
| LOD | 0.02 μg/mL | ≤0.1 μg/mL |
| Precision (%RSD) | 0.35% | ≤1.0% |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Specific conditions and reagents can reduce certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include iodobenzene dichloride, pyridine, and various thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s biological activity makes it a subject of study in biochemical research.
Medicine: It may have potential therapeutic applications due to its unique chemical structure and biological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights structural and molecular distinctions between FLU and related β-lactams:
Pharmacological and Pharmacokinetic Comparisons
Key Observations :
- Structural Impact : The 2-chloro-6-fluorophenyl group in FLU enhances steric hindrance against β-lactamases compared to Cloxacillin (2-chlorophenyl) and Oxacillin (phenyl) .
- Spectrum : FLU, Cloxacillin, and Oxacillin are narrow-spectrum agents, while Ampicillin and Ceftriaxone cover broader pathogens.
- Lipophilicity : FLU’s higher logP (2.58) vs. Ampicillin (1.35) suggests better tissue penetration but comparable oral bioavailability to other isoxazolyl penicillins .
Resistance and Stability
Biological Activity
The compound Sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate is a complex organic molecule with potential biological activity, particularly in the field of antimicrobial and anticancer research. This article examines its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClFN3O6S·2Na |
| Molecular Weight | 515.85 g/mol |
| CAS Number | 68728-50-7 |
| IUPAC Name | Disodium salt of (4S)-2-[carboxylato[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The presence of the 2-chloro-6-fluorophenyl moiety is crucial for its efficacy. Studies show that compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against resistant strains such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Sodium;6-[...]-carboxylate | 1 | Staphylococcus aureus |
| Sodium;6-[...]-carboxylate | 16 | Enterococcus faecium |
| Daptomycin | 1 | Staphylococcus aureus |
| Vancomycin | 2 | Staphylococcus aureus |
Anticancer Activity
The compound also shows promise in anticancer research. In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines such as Caco-2 and A549. For instance, one study reported a reduction in Caco-2 cell viability by approximately 39.8% , indicating potential for further development as an anticancer agent .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Sodium;6-[...]-carboxylate | Caco-2 | 39.8 |
| Sodium;6-[...]-carboxylate | A549 | 31.9 |
| Control | Caco-2 | 100 |
| Control | A549 | 100 |
The biological activity of this compound is attributed to its ability to interact with bacterial cell walls and inhibit protein synthesis. The thiazolidine ring structure is believed to enhance penetration through bacterial membranes, while the isoxazole moiety may interfere with metabolic pathways critical for bacterial survival.
Case Studies
- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of similar compounds against multidrug-resistant pathogens, emphasizing the role of halogen substitutions in enhancing antimicrobial potency .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of related thiazolidine derivatives, noting that modifications in substituent groups significantly affected their cytotoxicity against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate?
- Methodology : The compound can be synthesized via acylation of the β-lactam core with 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride under anhydrous conditions. Purification involves recrystallization from aqueous ethanol (1:3 v/v) to isolate the hydrate form. Reaction progress should be monitored using HPLC with UV detection at 254 nm to ensure >98% purity .
Q. How can the compound’s solubility profile be characterized for formulation studies?
- Methodology : Solubility studies should be conducted in buffered solutions (pH 4.0–8.0) and polar solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Data from analogous β-lactam derivatives suggest low solubility in water (<1 mg/mL) but improved solubility in phosphate-buffered saline (pH 7.4) with sodium counterions. Use dynamic light scattering (DLS) to assess aggregation tendencies .
Q. What spectroscopic techniques are recommended for structural elucidation?
- Methodology : Employ high-resolution NMR (¹H, ¹³C, 19F) to confirm the bicyclic β-lactam core and substituents. Key signals include the oxazole proton (δ 8.1–8.3 ppm) and the β-lactam carbonyl (C=O at ~175 ppm in ¹³C NMR). X-ray crystallography is critical to resolve stereochemistry, particularly for the 3,3-dimethyl and oxazole substituents .
Advanced Research Questions
Q. How can synthetic challenges, such as low yield during acylation, be addressed?
- Methodology : Optimize reaction stoichiometry (1.2:1 acyl chloride to β-lactam amine) and use catalytic DMAP to enhance acylation efficiency. If side products dominate (e.g., oxazole ring-opening), employ low-temperature (−20°C) conditions and inert argon atmosphere. Post-reaction purification via preparative HPLC with a C18 column can isolate the target compound .
Q. What strategies resolve contradictions in bioactivity data across experimental replicates?
- Methodology : Standardize MIC (Minimum Inhibitory Concentration) assays using fixed inoculum sizes (1×10⁵ CFU/mL) and control for hydration state (e.g., ensure consistent hydrate form via Karl Fischer titration). Cross-validate results with isothermal titration calorimetry (ITC) to quantify binding affinity to penicillin-binding proteins (PBPs) .
Q. How can degradation pathways be analyzed under accelerated stability conditions?
- Methodology : Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS. Common degradation routes include β-lactam ring hydrolysis (detectable at m/z 285.1) and oxazole ring oxidation. Use Arrhenius modeling to predict shelf-life .
Q. What advanced computational methods predict interactions with bacterial targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against PBP3 and PBP4 structures (PDB IDs: 3UDI, 4CJN). Include solvation effects via implicit solvent models (GBSA). Validate predictions with alanine-scanning mutagenesis of active-site residues (e.g., Ser307 in PBP3) .
Methodological Notes
- Spectral Data Contradictions : Discrepancies in NMR shifts may arise from hydrate vs. anhydrous forms. Always report solvent (D2O vs. DMSO-d6) and temperature conditions .
- Analytical Standards : Use USP reference standards (e.g., Ceftizoxime Sodium) for calibration in HPLC-UV methods to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
